molecular formula C6H2ClF3N4 B1361201 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 40971-95-7

6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1361201
CAS No.: 40971-95-7
M. Wt: 222.55 g/mol
InChI Key: IJESFQCCOFNOQG-UHFFFAOYSA-N
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Mechanism of Action

Environmental factors play a crucial role in its action and stability . 🌟

Biochemical Analysis

Biochemical Properties

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine and these enzymes can lead to changes in their activity, affecting downstream biochemical pathways .

Cellular Effects

The effects of 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival .

Molecular Mechanism

At the molecular level, 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting or activating their functions. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions ultimately lead to alterations in cellular processes and functions .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine have been investigated in laboratory settings to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time. Long-term exposure to 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. The distribution of 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine within cells can affect its interactions with biomolecules and its overall efficacy .

Subcellular Localization

The subcellular localization of 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine within subcellular structures can influence its interactions with biomolecules and its overall biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-1-2-4-11-12-5(6(8,9)10)14(4)13-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJESFQCCOFNOQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346628
Record name 6-chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807381
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40971-95-7
Record name 6-chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-6-hydrazinylpyridazine (3.3 g, 22.8 mmol) in TFA (60 mL) was heated to 85° C. for 18 h. The reaction mixture was cooled to room temperature and TFA was removed in vacuo. The residue was partitioned between DCM and saturated aqueous sodium bicarbonate and the organic layer was washed with a saturated solution of sodium bicarbonate (3×), dried over sodium sulfate, and evaporated to dryness to afford 2.8 g of 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine as a beige solid. 1H NMR (300 MHz, DMSO-d6) δ 8.72 (d, 1H), 7.78 (d, 1H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
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6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

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